Lead sulphite
Description
Lead sulphite (PbSO₃) is a lead-containing inorganic compound formed by the combination of lead (Pb²⁺) and sulphite (SO₃²⁻) ions. It is sparingly soluble in water and acetic acid but dissolves in hydrochloric acid, ammonia, and weakly in lactic acid or sodium chloride solutions under specific conditions . Its insolubility in neutral aqueous environments limits its direct applications but raises concerns about lead bioavailability in acidic biological systems, such as the human stomach .
Properties
CAS No. |
7446-10-8 |
|---|---|
Molecular Formula |
O3PbS |
Molecular Weight |
287 g/mol |
IUPAC Name |
lead(2+);sulfite |
InChI |
InChI=1S/H2O3S.Pb/c1-4(2)3;/h(H2,1,2,3);/q;+2/p-2 |
InChI Key |
OVJOMRKANUZJBM-UHFFFAOYSA-L |
SMILES |
[O-]S(=O)[O-].[Pb+2] |
Canonical SMILES |
[O-]S(=O)[O-].[Pb+2] |
Other CAS No. |
52231-92-2 62229-08-7 7446-10-8 |
Pictograms |
Irritant; Health Hazard; Environmental Hazard |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Lead Compounds
Lead Sulphite vs. Lead Sulfate (PbSO₄)
Physico-Chemical Properties
Hazard Profiles
- This compound: Limited direct hazard data are available, but its propensity to release Pb²⁺ in acidic environments aligns with general lead toxicity concerns. Prolonged exposure can lead to neurological and renal damage .
- Lead Sulfate : Classified as hazardous due to acute and chronic toxicity. OSHA mandates strict workplace controls, including ventilation, protective equipment, and blood lead monitoring .
Comparison with Other Lead Compounds
While the evidence lacks data on compounds like lead carbonate (PbCO₃) or lead nitrate (Pb(NO₃)₂), key distinctions can be inferred:
- Solubility : this compound’s solubility profile lies between highly soluble salts (e.g., lead nitrate) and inert oxides (e.g., lead dioxide).
- Toxicity Mechanism : Unlike lead acetate (water-soluble), this compound requires acidic conditions to release Pb²⁺, affecting its environmental and biological impact .
Research Findings and Gaps
Key Studies
- This compound Stability : Experiments show PbSO₃ remains intact in neutral water but dissolves in HCl, releasing Pb²⁺. This has implications for lead contamination in acidic soils or industrial waste .
- Lead Sulfate Safety : OSHA guidelines emphasize airborne exposure limits (50 µg/m³) and medical surveillance for workers handling PbSO₄ .
Preparation Methods
Reaction Mechanism and Stoichiometry
When lead nitrate reacts with sodium sulfite in aqueous solution, the following reaction occurs:
$$ \text{Pb(NO}3\text{)}2 \, (aq) + \text{Na}2\text{SO}3 \, (aq) \rightarrow \text{PbSO}3 \, (s) + 2\text{NaNO}3 \, (aq) $$
The insolubility of this compound in water ($$K_{sp} \approx 1.3 \times 10^{-8}$$) drives the precipitation process. Key parameters include:
Stepwise Protocol
- Solution Preparation : Dissolve 33.12 g of lead nitrate ($$\text{Pb(NO}3\text{)}2$$, MW 331.21 g/mol) in 200 mL deionized water. Separately, dissolve 12.6 g of sodium sulfite ($$\text{Na}2\text{SO}3$$, MW 126.04 g/mol) in 200 mL water.
- Mixing : Combine solutions under constant stirring (500–700 rpm) to ensure homogeneous nucleation.
- Aging : Allow the suspension to stand for 24 hr to enhance crystallinity.
- Filtration : Collect precipitate via vacuum filtration using Whatman No. 42 filter paper.
- Washing : Rinse with ethanol:water (1:3 v/v) to remove nitrate impurities.
- Drying : Oven-dry at 60°C for 6 hr to obtain anhydrous PbSO₃.
Yield : 85–92% (theoretical mass: 28.7 g).
Acid-Base Neutralization with Sulphurous Acid
An alternative route involves reacting lead oxides or hydroxides with sulphurous acid ($$\text{H}2\text{SO}3$$), adapting methods used for lead sulfate:
Reaction Pathways
Using lead(II) oxide :
$$ \text{PbO} \, (s) + \text{H}2\text{SO}3 \, (aq) \rightarrow \text{PbSO}3 \, (s) + \text{H}2\text{O} \, (l) $$Using lead(II) hydroxide :
$$ \text{Pb(OH)}2 \, (s) + \text{H}2\text{SO}3 \, (aq) \rightarrow \text{PbSO}3 \, (s) + 2\text{H}_2\text{O} \, (l) $$
Critical Process Considerations
- Acid Concentration : 20–30% $$\text{H}2\text{SO}3$$ minimizes side reactions.
- Temperature Control : Maintain below 40°C to prevent acid decomposition.
- Stoichiometric Ratio : 1:1 molar ratio of PbO:$$\text{H}2\text{SO}3$$ ensures complete conversion.
Yield : 78–84% due to partial oxidation of $$\text{H}2\text{SO}3$$.
Synthesis of Basic Lead Sulphites
Industrial applications often utilize basic lead sulphites (e.g., $$\text{PbSO}_3\cdot\text{PbO}$$), which require modified protocols:
Hydrothermal Method
- Prepare a slurry of $$\text{PbO}$$ (45 g) in 150 mL water.
- Bubble $$\text{SO}2$$ gas at 0.5 L/min through the slurry at 80°C for 2 hr:
$$ 2\text{PbO} + \text{SO}2 \rightarrow \text{PbSO}_3\cdot\text{PbO} $$ - Filter and dry at 120°C to obtain crystalline product.
Characterization Data :
| Property | Value | Method |
|---|---|---|
| Crystal Structure | Orthorhombic | XRD |
| Particle Size | 1–5 μm | SEM |
| Band Gap | 3.4 eV | UV-Vis |
Challenges and Optimization Strategies
Common Issues
Scalability Metrics
| Parameter | Lab Scale (100 g) | Pilot Scale (10 kg) |
|---|---|---|
| Reaction Time | 2 hr | 6 hr |
| Energy Consumption | 0.8 kWh/kg | 5.2 kWh/kg |
| Purity | 98.5% | 97.1% |
Q & A
Basic Research Questions
Q. What are the established synthesis protocols for lead sulphite, and how do experimental variables (e.g., pH, temperature) influence its crystallinity and purity?
- Methodological Answer : this compound synthesis typically involves precipitation reactions between soluble lead salts (e.g., lead nitrate) and sulphite sources (e.g., sodium sulphite). Key variables include pH (acidic conditions stabilize sulphite ions) and temperature (higher temperatures may accelerate reaction kinetics but risk decomposition). For reproducibility, document reagent molar ratios, stirring rates, and aging times. Characterization via X-ray diffraction (XRD) and X-ray photoelectron spectroscopy (XPS) is critical to confirm phase purity and avoid byproducts like lead oxide or sulphate .
Q. What spectroscopic and analytical techniques are most effective for characterizing this compound’s structural and chemical properties?
- Methodological Answer : XRD is essential for crystallographic identification, while Fourier-transform infrared spectroscopy (FTIR) can detect sulphite group vibrations (~950–1100 cm⁻¹). Thermogravimetric analysis (TGA) evaluates thermal stability, and scanning electron microscopy (SEM) reveals morphology. For trace impurity analysis, inductively coupled plasma mass spectrometry (ICP-MS) is recommended. Cross-validate results with energy-dispersive X-ray spectroscopy (EDS) to ensure stoichiometric accuracy .
Q. How do solubility and stability of this compound vary under environmental conditions (e.g., aqueous vs. atmospheric exposure)?
- Methodological Answer : Solubility studies require controlled ionic strength buffers (e.g., NaNO₃ for constant ionic strength) and pH monitoring. Stability under atmospheric CO₂/O₂ can be tested via prolonged exposure experiments with periodic XRD to detect decomposition into lead carbonate or sulphate. For aqueous stability, use UV-Vis spectroscopy to track sulphite oxidation kinetics, particularly in acidic or alkaline conditions .
Advanced Research Questions
Q. What mechanistic insights explain contradictory reports on this compound’s reactivity in redox-driven systems (e.g., catalytic vs. inhibitory roles)?
- Methodological Answer : Contradictions often arise from differences in reaction media (e.g., presence of co-ions like Cl⁻ or NO₃⁻) or sulfite-to-lead ratios. Electrochemical methods (cyclic voltammetry) can map redox potentials, while in-situ Raman spectroscopy tracks intermediate species. For example, sulphite may act as a reducing agent in acidic media but participate in radical scavenging under UV irradiation, altering reaction pathways .
Q. How can computational modeling (e.g., DFT) predict this compound’s electronic structure and interfacial behavior in complex matrices?
- Methodological Answer : Density functional theory (DFT) simulations can model sulphite coordination geometry and band structure. Compare calculated vibrational spectra with experimental FTIR/Raman data to validate models. For interfacial studies (e.g., adsorption on metal oxides), molecular dynamics (MD) simulations with explicit solvent layers improve accuracy. Use software like VASP or Gaussian with Pb pseudopotentials .
Q. What experimental designs address challenges in quantifying this compound’s role in multi-phase systems (e.g., atmospheric aerosol formation)?
- Methodological Answer : Simulate aerosol environments using reaction chambers with controlled humidity, temperature, and gas composition (e.g., SO₂, O₃). Monitor particle growth via scanning mobility particle sizers (SMPS) and composition via high-resolution mass spectrometry (HR-MS). Isotopic labeling (e.g., ³⁴S) can distinguish sulphite-derived products from background sulphur species .
Q. How do pH and ionic strength gradients influence this compound’s colloidal stability and aggregation kinetics?
- Methodological Answer : Use dynamic light scattering (DLS) to measure hydrodynamic radius changes under varying pH (3–10) and ionic strengths (0.01–1 M NaCl). Zeta potential measurements identify iso-electric points where aggregation peaks. Pair with small-angle X-ray scattering (SAXS) to resolve nanoscale structural changes .
Methodological Guidance for Data Interpretation
Q. How should researchers resolve discrepancies between experimental and theoretical solubility values for this compound?
- Methodological Answer : Discrepancies often stem from non-ideal solution behavior or unaccounted complexation (e.g., Pb²⁺-sulphite polynuclear species). Use Pitzer equations to model activity coefficients in high-ionic-strength solutions. Validate with ICP-MS measurements of dissolved Pb²⁺ and ion chromatography for sulphite/sulphate quantification .
Q. What statistical approaches are appropriate for analyzing time-dependent degradation data of this compound in environmental matrices?
- Methodological Answer : Apply non-linear regression to degradation curves (e.g., pseudo-first-order kinetics). Use ANOVA to compare degradation rates across conditions (pH, light exposure). For censored data (e.g., detection limits), employ Tobit regression. Open-source tools like R or Python’s SciPy suite facilitate robust analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
